molecular formula C12H16O7 B1631474 Pyrocatechol monoglucoside

Pyrocatechol monoglucoside

Cat. No. B1631474
M. Wt: 272.25 g/mol
InChI Key: NMZWIAATAZXMRV-RMPHRYRLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(2-hydroxyphenoxy)oxane-3,4,5-triol is a natural product found in Itoa orientalis and Salix babylonica with data available.

Scientific Research Applications

1. Hydrogen Production and Biomass Gasification

Pyrocatechol has been investigated as a model compound for lignin in biomass and aromatic compounds in wastewaters, particularly in the context of hydrogen production from high-moisture biomass and wastewater. The study of its gasification in supercritical water, especially in the presence of potassium hydroxide, provides insights into the chemical reactions during gasification and their dependency on reaction conditions (Kruse et al., 2000).

2. Spectrophotometric Analysis

Pyrocatechol has been used as a selective spectrophotometric reagent for iron and chromium, especially in industrial settings like electroplating baths. Its effectiveness in different conditions, such as temperature and pH, has been studied for the optimal determination of these metals in synthetic solutions and real-world samples (Zayed et al., 1996).

3. Dopamine Detection and Tyrosinase Activity Monitoring

An ensemble of pyrocatechol violet and Sn(4+) has been utilized for the selective and sensitive detection of dopamine in neutral aqueous solutions. This method also allows for the monitoring of tyrosinase activity, demonstrating its potential in biochemical analysis (Xu & Yoon, 2011).

4. Influence on Metabolic Processes in Plants

Research has shown that pyrocatechol can significantly impact various metabolic enzymes in mature plants, like sugar beet. Its application affects the activity of enzymes related to sucrose biosynthesis and storage, providing insights into plant growth and metabolism (Singh & Wort, 1970).

5. Metal Ion Extraction and Analysis

Pyrocatechol has been immobilized on cellulose to create a macromolecular chelator used for enriching various metal ions prior to their analysis by flame atomic absorption spectrometry. This application is significant in environmental monitoring and industrial quality control (Gurnani et al., 2003).

properties

Product Name

Pyrocatechol monoglucoside

Molecular Formula

C12H16O7

Molecular Weight

272.25 g/mol

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(2-hydroxyphenoxy)oxane-3,4,5-triol

InChI

InChI=1S/C12H16O7/c13-5-8-9(15)10(16)11(17)12(19-8)18-7-4-2-1-3-6(7)14/h1-4,8-17H,5H2/t8-,9-,10+,11-,12-/m1/s1

InChI Key

NMZWIAATAZXMRV-RMPHRYRLSA-N

Isomeric SMILES

C1=CC=C(C(=C1)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

SMILES

C1=CC=C(C(=C1)O)OC2C(C(C(C(O2)CO)O)O)O

Canonical SMILES

C1=CC=C(C(=C1)O)OC2C(C(C(C(O2)CO)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
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